Cas no 476626-80-9 (2,5-dichloro-N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-3-carboxamide)

2,5-Dichloro-N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-3-carboxamide is a heterocyclic compound featuring a thiophene-carboxamide core linked to a substituted benzothiazole moiety. Its molecular structure combines a dichlorinated thiophene ring with a methylated benzothiazole group, imparting unique electronic and steric properties. This compound is of interest in medicinal chemistry and materials science due to its potential as a pharmacophore or intermediate in synthesizing bioactive molecules. The presence of chloro and methyl substituents enhances its reactivity and selectivity in cross-coupling or functionalization reactions. Its well-defined crystalline form and stability under standard conditions make it suitable for precise synthetic applications. Analytical characterization typically confirms high purity (>95%), ensuring reproducibility in research and industrial processes.
2,5-dichloro-N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-3-carboxamide structure
476626-80-9 structure
Product Name:2,5-dichloro-N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-3-carboxamide
CAS No:476626-80-9
MF:C13H8Cl2N2OS2
MW:343.251418113709
CID:5946635
PubChem ID:3426311
Update Time:2025-05-19

2,5-dichloro-N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 2,5-dichloro-N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-3-carboxamide
    • 3-Thiophenecarboxamide, 2,5-dichloro-N-(6-methyl-2-benzothiazolyl)-
    • F0715-0143
    • Oprea1_150211
    • AKOS024598146
    • 476626-80-9
    • 2,5-dichloro-N-(6-methylbenzo[d]thiazol-2-yl)thiophene-3-carboxamide
    • Inchi: 1S/C13H8Cl2N2OS2/c1-6-2-3-8-9(4-6)19-13(16-8)17-12(18)7-5-10(14)20-11(7)15/h2-5H,1H3,(H,16,17,18)
    • InChI Key: WTSBTZLIPVIDEM-UHFFFAOYSA-N
    • SMILES: C1(Cl)SC(Cl)=CC=1C(NC1=NC2=CC=C(C)C=C2S1)=O

Computed Properties

  • Exact Mass: 341.9455106g/mol
  • Monoisotopic Mass: 341.9455106g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 2
  • Complexity: 387
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.5
  • Topological Polar Surface Area: 98.5Ų

2,5-dichloro-N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-3-carboxamide Pricemore >>

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Additional information on 2,5-dichloro-N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-3-carboxamide

Introduction to 2,5-dichloro-N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-3-carboxamide (CAS No. 476626-80-9)

2,5-dichloro-N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-3-carboxamide, with the CAS number 476626-80-9, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of benzothiazole derivatives and is characterized by its unique chemical structure, which includes a thiophene ring and a benzothiazole moiety. The presence of these functional groups endows the compound with a range of biological activities, making it a promising candidate for various therapeutic applications.

The chemical structure of 2,5-dichloro-N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-3-carboxamide is particularly noteworthy due to its potential to interact with specific biological targets. The thiophene ring, known for its aromaticity and electron-donating properties, contributes to the compound's stability and reactivity. Meanwhile, the benzothiazole moiety, which is a heterocyclic system containing sulfur and nitrogen atoms, is often associated with potent pharmacological effects such as antimicrobial, anti-inflammatory, and anticancer activities.

Recent studies have highlighted the multifaceted biological activities of 2,5-dichloro-N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-3-carboxamide. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound exhibits significant antiproliferative activity against various cancer cell lines. The researchers found that the compound effectively inhibits the growth of human breast cancer cells (MCF-7) and colon cancer cells (HCT116) by inducing apoptosis and cell cycle arrest. These findings suggest that 2,5-dichloro-N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-3-carboxamide could be a valuable lead compound for the development of novel anticancer agents.

In addition to its anticancer properties, 2,5-dichloro-N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-3-carboxamide has also shown promise in the treatment of inflammatory diseases. A study conducted by researchers at the University of California demonstrated that this compound possesses potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. The mechanism underlying this activity is believed to involve the modulation of nuclear factor-kappa B (NF-kB) signaling pathways, which play a crucial role in inflammation and immune responses.

The pharmacokinetic properties of 2,5-dichloro-N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-3-carboxamide have also been investigated to assess its suitability for therapeutic applications. Preliminary studies indicate that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It has been shown to have good oral bioavailability and a reasonable half-life in vivo, making it a viable candidate for further preclinical and clinical development.

To further enhance the therapeutic potential of 2,5-dichloro-N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-3-carboxamide, researchers are exploring various structural modifications and derivatization strategies. For example, substituting different functional groups on the thiophene ring or modifying the benzothiazole moiety can potentially improve the compound's potency and selectivity. These efforts are aimed at optimizing the drug-like properties of the molecule while minimizing potential side effects.

In conclusion, 2,5-dichloro-N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-3-carboxamide (CAS No. 476626-80-9) represents a promising compound with diverse biological activities. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in medicinal chemistry and pharmaceutical sciences. Ongoing studies are expected to provide deeper insights into its mechanisms of action and therapeutic applications, paving the way for potential breakthroughs in drug discovery and development.

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